The compound can be synthesized through various methods, typically involving the diazotization of an aromatic amine followed by coupling with acetophenone. Its chemical structure is represented by the empirical formula and a molecular weight of approximately 253.28 g/mol.
4'-(Phenylazo)acetophenone falls under the category of azo compounds, which are known for their vibrant colors and are widely used in dyes and pigments. It is also classified as an organic compound due to its carbon-based structure.
The synthesis of 4'-(Phenylazo)acetophenone typically involves the following steps:
The molecular structure of 4'-(Phenylazo)acetophenone features:
CC(=O)c1ccc(cc1)/N=N/c2ccccc2
.4'-(Phenylazo)acetophenone can undergo several chemical reactions, including:
The mechanism by which 4'-(Phenylazo)acetophenone exerts its effects often involves:
Research indicates that azo compounds can exhibit phototoxicity, leading to biological effects upon light exposure, making them relevant in photodynamic therapy.
4'-(Phenylazo)acetophenone has several scientific uses, including:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9